![molecular formula C8H5F3N2OS2 B2795091 2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-33-8](/img/structure/B2795091.png)
2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are a type of heterocyclic organic compounds that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Molecular Structure Analysis
The molecular structure of thiazoles includes a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions due to the presence of nitrogen and sulfur in the ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Synthesis and Characterization
Research on 2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol and its derivatives primarily focuses on their synthesis and characterization. Coyanis et al. (2003) reported the synthesis of new bis-trifluoromethyl 4-hydroxy-1,3-thiazoline and thiazole derivatives, highlighting spectroscopic properties and crystalline structure, including intermolecular F–F contacts (Coyanis, Védova, Haas, & Merz, 2003). Similarly, Buceta et al. (2004) focused on the synthesis of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives, with structural and conformational studies supported by various spectroscopic methods and computational analyses (Buceta, Coyanis, Védova, Haas, Schettino, & Winter, 2004).
Biological and Catalytic Activity
The potential biological and catalytic activities of compounds related to this compound have been a subject of interest. Rogoza and Furin (2002) examined the reactions of perfluoro-3-isothiocyanato-2-methyl-2-pentene with various reagents, forming products with heterocyclic substituents. They discussed the possible mechanisms for the biological and catalytic activity of these products (Rogoza & Furin, 2002).
Photophysical Properties
Matwijczuk et al. (2016) explored the effects of solvent on molecular aggregation in related thiazole compounds, focusing on fluorescence emission spectra and circular dichroism (CD) spectra to understand aggregation processes and the impact of substituent groups on molecule interactions (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Antimicrobial Activity
Some derivatives of this compound have been investigated for their antimicrobial properties. Narayana et al. (2006) synthesized new compounds incorporating the 1,3-thiazol-4-yl moiety and evaluated their antibacterial and antifungal activities, finding promising results against all tested microorganisms (Narayana, Ashalatha, Vijaya Raj, & Kumari, 2006).
Mécanisme D'action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to their diverse biological activities
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives , the effects could range from antimicrobial to anticancer effects, depending on the specific targets and mode of action of the compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS2/c9-8(10,11)4-2-15-6(12-4)1-7-13-5(14)3-16-7/h2-3,14H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRYHYMUFXCYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC2=NC(=CS2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


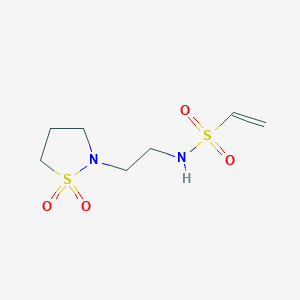
![3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2795010.png)
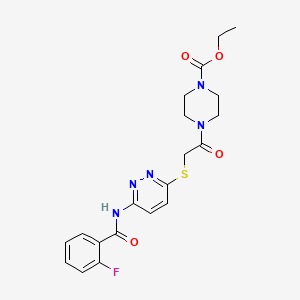

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2795014.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2795018.png)
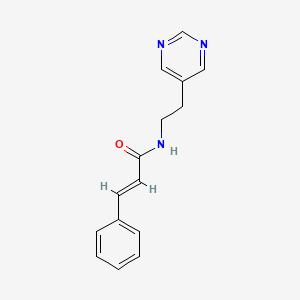
![N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2795025.png)
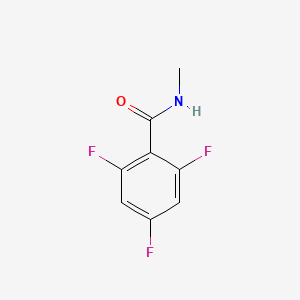
![2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2795028.png)
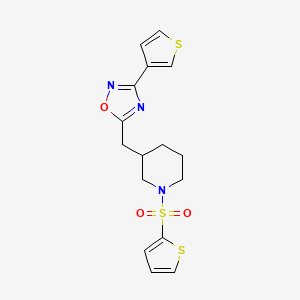
![1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795030.png)